5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C12H16O4. It is a derivative of Meldrum’s acid, characterized by a cyclohexylidene group attached to the dioxane ring. This compound is known for its stability and unique reactivity, making it a valuable intermediate in organic synthesis .
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXJTJOKAQLEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCCCC2)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344479 | |
| Record name | 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-25-9 | |
| Record name | 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of cyclohexanone with Meldrum’s acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Organic Synthesis
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a valuable building block in organic chemistry.
Reactions Involved:
- Oxidation: Can yield ketones or carboxylic acids.
- Reduction: Produces alcohols or other reduced derivatives.
- Substitution: Allows for the introduction of different functional groups.
Pharmaceutical Development
Research is ongoing to explore the potential of this compound as a precursor for drug development. Its structural properties may contribute to the development of new therapeutic agents targeting various diseases.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant biological activity against specific cancer cell lines. The dioxane ring's stability allows for modifications that enhance drug efficacy while minimizing toxicity.
Agrochemicals
The compound's reactivity allows it to be used in synthesizing agrochemicals that improve crop yield and resistance to pests. Its derivatives can function as herbicides or fungicides.
Industrial Applications
In industry, this compound is utilized for producing specialty chemicals and materials. Its unique properties enable the formulation of products with enhanced performance characteristics.
Examples:
- Coatings: Used in formulations that require durability and chemical resistance.
- Plastics: Acts as a modifier to improve mechanical properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione involves its reactivity towards nucleophiles and electrophiles. The cyclohexylidene group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The dioxane ring stabilizes the intermediate species formed during reactions, facilitating various transformations .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and reactivity in organic synthesis.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione, used in similar applications but with different reactivity profiles.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine, another compound with a similar dioxane ring structure but different functional groups.
Uniqueness
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional characteristics .
Biological Activity
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, with the molecular formula C12H16O4, is a derivative of Meldrum's acid. This compound is characterized by a cyclohexylidene group attached to a dioxane ring and is recognized for its stability and unique reactivity, making it an important intermediate in organic synthesis and a subject of interest in biological research.
The biological activity of this compound is primarily attributed to its reactivity towards various biomolecules. The compound can act as a nucleophile or electrophile due to the presence of the dioxane ring and the cyclohexylidene group. This dual reactivity allows it to participate in various biochemical pathways, potentially influencing cellular processes.
Potential Applications
Research has indicated several potential applications for this compound in biological systems:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of Meldrum's acid exhibit antimicrobial properties. The structural modifications in this compound may enhance these effects.
- Anticancer Properties : Some studies have explored the potential of dioxane derivatives in cancer treatment. The compound's ability to interact with DNA or RNA could be leveraged in developing novel anticancer agents.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Exhibits activity against certain bacteria | |
| Anticancer | Potential to inhibit cancer cell proliferation | |
| Enzyme Inhibition | May inhibit key metabolic enzymes |
Case Study: Antimicrobial Activity
A study conducted by researchers at the University of Chemistry examined the antimicrobial properties of various Meldrum's acid derivatives, including this compound. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell wall synthesis through interaction with key enzymes involved in peptidoglycan biosynthesis.
Case Study: Anticancer Properties
In another investigation published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The study found that the compound induced apoptosis in breast cancer cells through caspase activation. The findings suggest that further exploration into its structure-activity relationship could lead to the development of effective anticancer therapies.
Q & A
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data. For example:
- Key Parameters : Space group P2₁/c, monoclinic system with unit cell dimensions a = 6.270 Å, b = 12.486 Å, c = 19.529 Å. Refinement residuals: R = 0.056, wR = 0.160 .
- Validation : Cross-check bond lengths (e.g., C–C = 1.441 Å) and angles against density functional theory (DFT) models .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthesis batches be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For example, FT-IR peaks at 1743 cm⁻¹ (C=O) and 1590 cm⁻¹ (N=N) confirm functional groups .
- Chromatographic Purity : Use silica gel column chromatography (eluent: CH₂Cl₂ or EtOAc/hexane) to isolate pure intermediates. Recrystallize from acetone-water for needle-like crystals .
- Computational Analysis : Compare experimental NMR shifts with Gaussian-09-predicted values to identify unexpected tautomers or stereoisomers .
Q. What are the applications of this compound in material science?
- Methodological Answer :
-
Switchable Polymer Surfaces : Functionalize polymers with 5-(diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene derivatives. Irradiate at 515 nm to induce reversible surface property changes (hydrophobic ↔ hydrophilic) .
-
Photoresist Development : Incorporate adamantylidene derivatives (e.g., 5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione) for high-resolution lithography. Test solubility in propylene glycol methyl ether acetate (PGMEA) .
Table 2: Material Science Applications
Application Derivative Used Key Property Reference Switchable Surfaces 5-(diethylamino)-hydroxypenta-diene Light-responsive Photoresists Adamantylidene derivative High thermal stability
Q. How does the electronic structure influence reactivity in derivatization reactions?
- Methodological Answer :
- Enolate Stabilization : The 1,3-dioxane ring stabilizes enolate intermediates, enabling nucleophilic attacks at C5. For example, reaction with ammonia forms 5-[amino(thiomethyl)methylene] derivatives (yield: 95%) .
- Electrophilic Substitution : Use diazo compounds (e.g., 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione) to introduce aryl groups via Rh(II)-catalyzed cyclopropanation .
Q. What strategies optimize enantioselective synthesis of derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ (R)-BINOL-phosphoric acid (10 mol%) in asymmetric aldol reactions with aldehydes. Achieve enantiomeric excess (ee) >90% via hydrogen-bonding activation .
- Dynamic Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) in transesterification to resolve racemic mixtures of hydroxylated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
